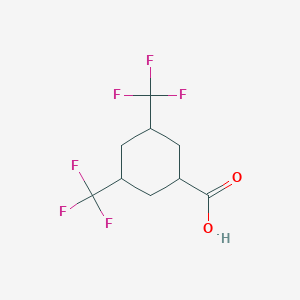
3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H10F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring, along with a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the generation of trifluoromethyl radicals that react with cyclohexane derivatives . The reaction conditions often include the use of photoredox catalysts and visible light irradiation to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the trifluoromethyl groups.
Applications De Recherche Scientifique
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism by which 3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-substituted cyclohexane derivatives, such as:
Uniqueness
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of two trifluoromethyl groups, which can significantly influence its chemical and physical properties. This dual substitution can enhance its reactivity and stability compared to similar compounds with only one trifluoromethyl group. Additionally, the specific positioning of the trifluoromethyl groups on the cyclohexane ring can lead to distinct interactions and applications in various fields .
Propriétés
Numéro CAS |
117186-04-6 |
|---|---|
Formule moléculaire |
C9H10F6O2 |
Poids moléculaire |
264.16 g/mol |
Nom IUPAC |
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H10F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h4-6H,1-3H2,(H,16,17) |
Clé InChI |
VKWKCLKUDZHHIX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide](/img/structure/B13639151.png)
![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)



![L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester](/img/structure/B13639188.png)







![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)
